molecular formula C11H18N2 B13250729 (Butan-2-yl)[1-(pyridin-2-yl)ethyl]amine

(Butan-2-yl)[1-(pyridin-2-yl)ethyl]amine

Cat. No.: B13250729
M. Wt: 178.27 g/mol
InChI Key: ZIZPMVWWVBJJLJ-UHFFFAOYSA-N
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Description

(Butan-2-yl)[1-(pyridin-2-yl)ethyl]amine is an organic compound with the molecular formula C11H18N2 It consists of a butan-2-yl group attached to a 1-(pyridin-2-yl)ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[1-(pyridin-2-yl)ethyl]amine typically involves the reaction of 2-butanone with 2-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[1-(pyridin-2-yl)ethyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

(Butan-2-yl)[1-(pyridin-2-yl)ethyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (Butan-2-yl)[1-(pyridin-2-yl)ethyl]amine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (Butan-2-yl)[1-(pyridin-3-yl)ethyl]amine: Similar structure but with the pyridine nitrogen at the 3-position.

    2-(Pyridin-2-yl)pyrimidine derivatives: Contain a pyridine ring fused with a pyrimidine ring.

    Pyrrolidine derivatives: Contain a five-membered nitrogen heterocycle.

Uniqueness

(Butan-2-yl)[1-(pyridin-2-yl)ethyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a butan-2-yl group and a pyridin-2-yl group allows for diverse interactions and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

N-(1-pyridin-2-ylethyl)butan-2-amine

InChI

InChI=1S/C11H18N2/c1-4-9(2)13-10(3)11-7-5-6-8-12-11/h5-10,13H,4H2,1-3H3

InChI Key

ZIZPMVWWVBJJLJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(C)C1=CC=CC=N1

Origin of Product

United States

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